![molecular formula C7H13N3O4 B7980351 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate](/img/structure/B7980351.png)
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure the purity of the final product. Common methods include:
Pressing Method: This traditional method involves pressing the raw materials together under high pressure to form the compound.
Extrusion Method: In this method, the raw materials are forced through a die to form the compound.
Phase-Inversion Method: This involves dissolving the raw materials in a solvent and then precipitating the compound by changing the solvent conditions.
Slip Casting Method: This method involves pouring a slurry of the raw materials into a mold and allowing it to solidify.
Tape Casting Method: This involves spreading a slurry of the raw materials onto a flat surface and allowing it to dry to form a thin film.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory methods to produce larger quantities. This requires precise control of reaction conditions and the use of specialized equipment to ensure consistency and quality. The methods used in industrial production are similar to those used in the laboratory but are optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Combination: This reaction involves the combination of two or more substances to form a single new substance.
Decomposition: This reaction involves the breakdown of the compound into two or more simpler substances.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include oxidizing agents, reducing agents, and various catalysts. The reactions often require controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can produce a wide variety of products depending on the substituents involved.
科学研究应用
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of various industrial products and as a component in certain manufacturing processes.
作用机制
The mechanism of action of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or properties, such as:
Homophthalic Acid: This compound has similar chemical properties and is used in similar applications.
Tranexamic Acid: This compound has a similar mechanism of action and is used in similar therapeutic applications.
Acetazolamide: This compound has similar biological effects and is used in similar medical applications.
In comparison, this compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQELHRNUDMAA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
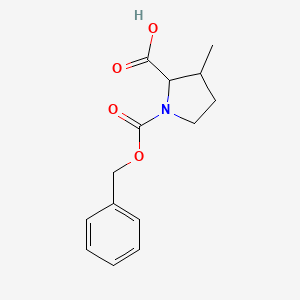
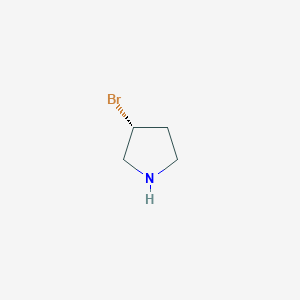
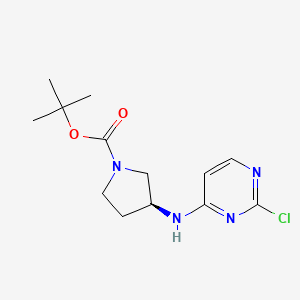
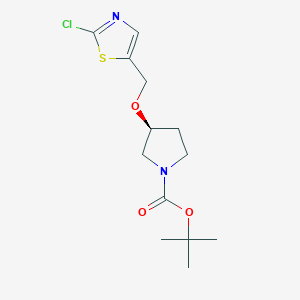
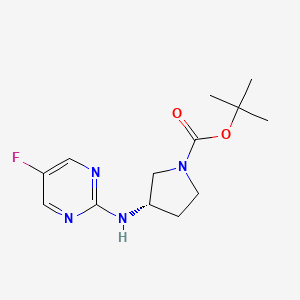
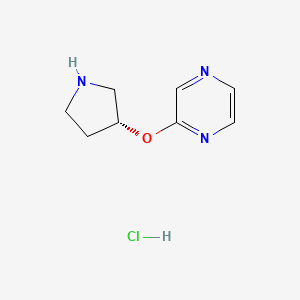
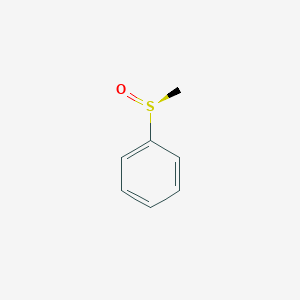
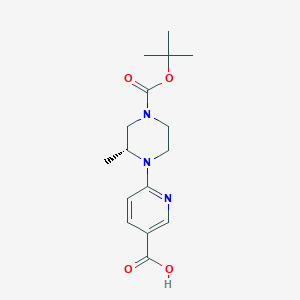
![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)
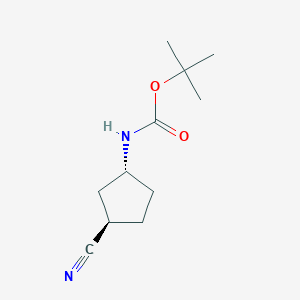
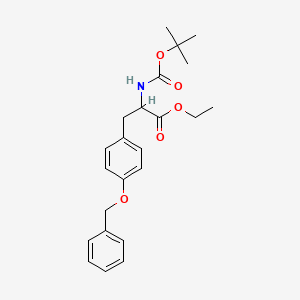
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B7980363.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7980366.png)
